{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine
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Overview
Description
{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of two isopropyl groups attached to the nitrogen atom, making it a tertiary amine. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine typically involves the reaction of diisopropylamine with 2,2-dimethylpropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as sodium borohydride. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
{2-[Bis(propan-2-yl)amino]ethyl}(pyridin-2-ylmethyl)amine: Similar structure but with a pyridine ring, used in different chemical reactions.
{2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine: Lacks the dimethylpropyl group, used in similar applications but with different reactivity.
Uniqueness
{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the dimethylpropyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H30N2 |
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Molecular Weight |
214.39 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H30N2/c1-11(2)15(12(3)4)9-8-14-10-13(5,6)7/h11-12,14H,8-10H2,1-7H3 |
InChI Key |
MPSRIFSYIUCBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNCC(C)(C)C)C(C)C |
Origin of Product |
United States |
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